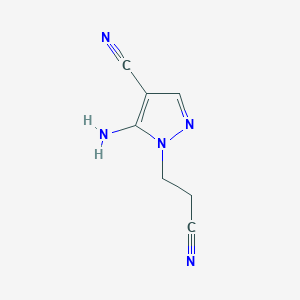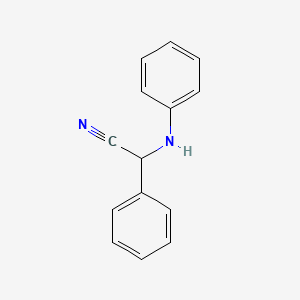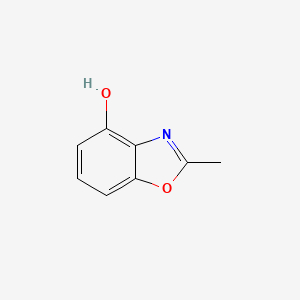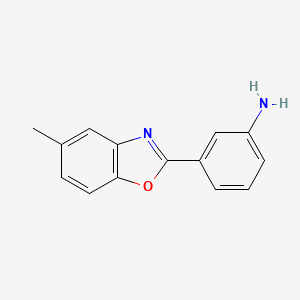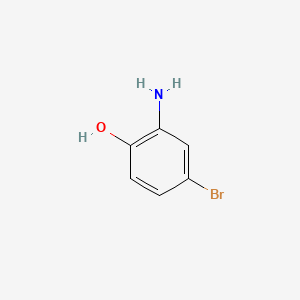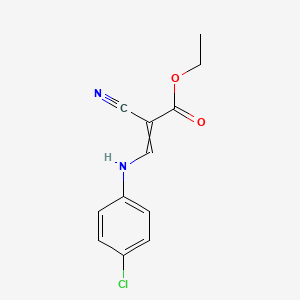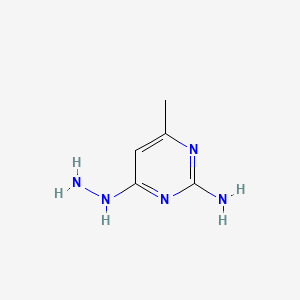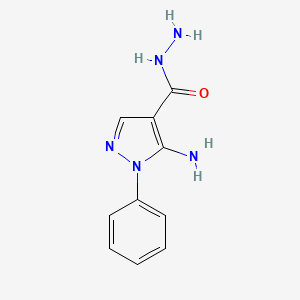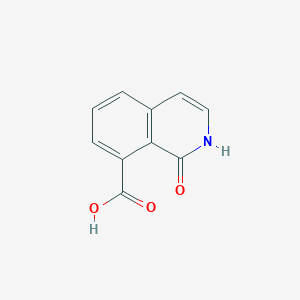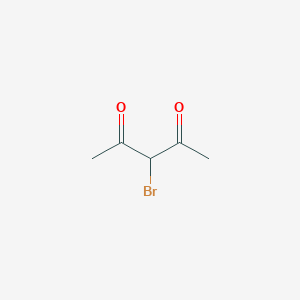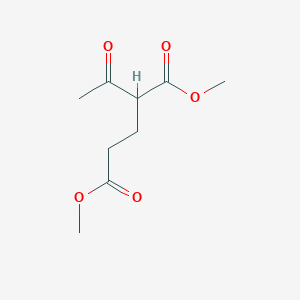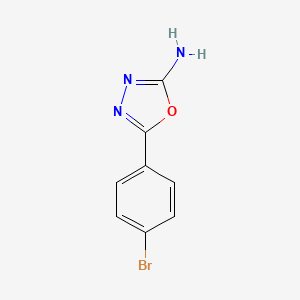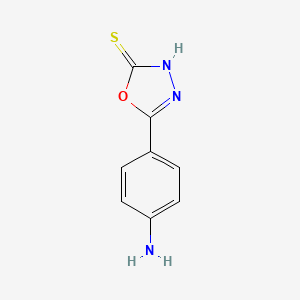
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring fused with a thiol group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as Schiff bases.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Schiff bases, imines.
Scientific Research Applications
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of advanced materials such as polymers and sensors.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles: Contains an alkylthio group instead of a thiol group.
Uniqueness
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both an oxadiazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and a broad spectrum of applications in various fields.
Properties
IUPAC Name |
5-(4-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGMOSDEYMCQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352013 | |
| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32058-82-5 | |
| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which APOT inhibits corrosion on mild steel?
A: Research indicates that APOT acts as a mixed-type corrosion inhibitor on mild steel in acidic environments []. The inhibition mechanism involves adsorption of APOT molecules onto the metal surface, forming a protective film that hinders the corrosive agents from reaching the metal. This adsorption process is supported by electrochemical impedance spectroscopy (EIS) data, which shows an increase in charge transfer resistance (Rct) and a decrease in double layer capacitance (Cdl) with increasing APOT concentration []. The adsorption behavior of APOT on mild steel aligns with the Langmuir adsorption isotherm [].
Q2: How does the structure of 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol compare to its derivative, 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT), and how do these structural differences impact their corrosion inhibition properties?
A2: Both APOT and MPOT share the core structure of 1,3,4-oxadiazole-2-thiol. The key difference lies in the substituent at the 5-position of the oxadiazole ring. APOT possesses a 4-aminophenyl group, while MPOT has a 4-methylphenyl group at this position. This structural difference, specifically the presence of the amino group in APOT, influences its interaction with the metal surface. The amino group can participate in stronger interactions, such as hydrogen bonding, with the metal surface compared to the methyl group in MPOT. These stronger interactions could potentially contribute to a more stable and effective protective film, leading to enhanced corrosion inhibition by APOT. Further research is needed to directly compare the inhibition efficiencies of APOT and MPOT and definitively correlate the structural differences to their performance.
Q3: Has this compound shown potential for any biological applications?
A: While the provided research focuses on the corrosion inhibition properties of APOT [], a related study investigates the antimicrobial activity of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, synthesized from APOT as a starting material []. This suggests that APOT and its derivatives could hold promise for broader applications, including potential use in pharmaceutical development. Further research is necessary to fully explore the biological activity and safety profile of APOT and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



